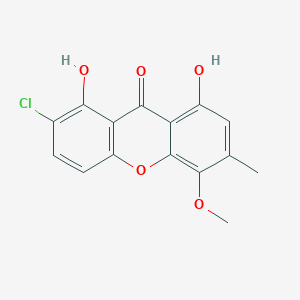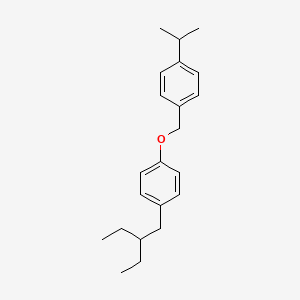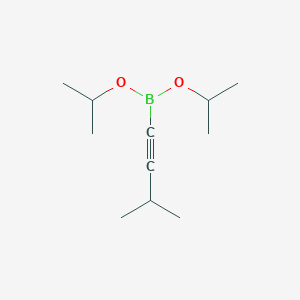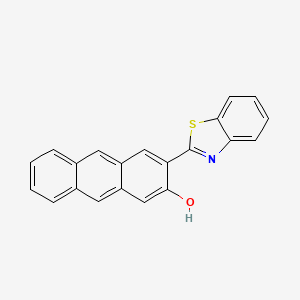
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is a complex organic compound that features both benzothiazole and anthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one typically involves the condensation of anthracene-2-carbaldehyde with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene or benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Benzothiazol-2(3H)-ylidene)phenanthren-2(3H)-one
- 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
Uniqueness
3-(1,3-Benzothiazol-2(3H)-ylidene)anthracen-2(3H)-one is unique due to its combination of benzothiazole and anthracene structures, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity.
Eigenschaften
CAS-Nummer |
116646-52-7 |
|---|---|
Molekularformel |
C21H13NOS |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)anthracen-2-ol |
InChI |
InChI=1S/C21H13NOS/c23-19-12-16-10-14-6-2-1-5-13(14)9-15(16)11-17(19)21-22-18-7-3-4-8-20(18)24-21/h1-12,23H |
InChI-Schlüssel |
UQHJALYAEGANDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C4=NC5=CC=CC=C5S4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


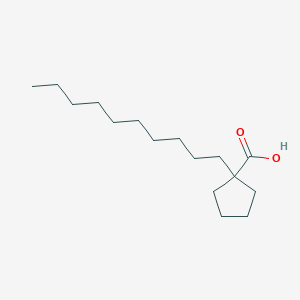
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
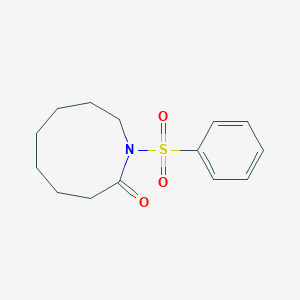
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
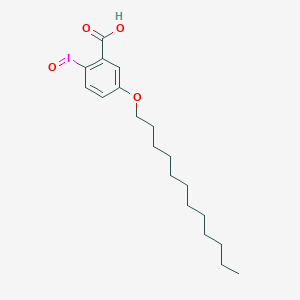

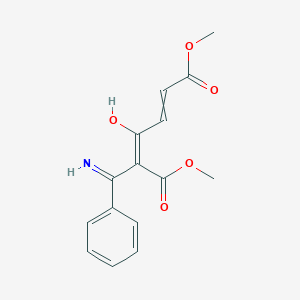

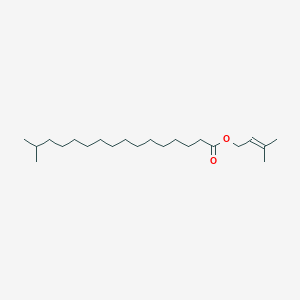
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
